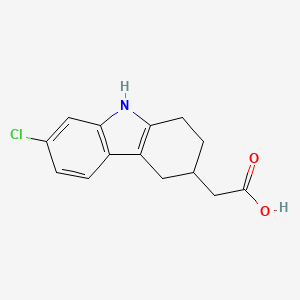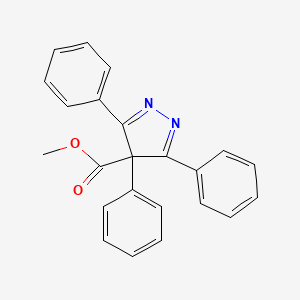
Dimethyl 3,9-dioxoundecanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3,9-dioxoundecanedioate is an organic compound with the molecular formula C12H18O6. It is a diester derivative of 3,9-dioxoundecanedioic acid. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 3,9-dioxoundecanedioate can be synthesized through the esterification of 3,9-dioxoundecanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation techniques such as fractional distillation.
化学反応の分析
Types of Reactions
Dimethyl 3,9-dioxoundecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include:
Oxidation: 3,9-dioxoundecanedioic acid.
Reduction: 3,9-dioxoundecanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl 3,9-dioxoundecanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of polyesters and polyamides.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug intermediate or a prodrug.
Industry: It is used in the production of specialty chemicals and materials, including biodegradable polymers.
作用機序
The mechanism of action of dimethyl 3,9-dioxoundecanedioate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, leading to the release of 3,9-dioxoundecanedioic acid and methanol. The pathways involved include hydrolysis and subsequent metabolic processes that utilize the resulting products.
類似化合物との比較
Similar Compounds
Diethyl 3,9-dioxoundecanedioate: Similar in structure but with ethyl ester groups instead of methyl.
Dimethyl 3,3’-dithiobispropionimidate: Contains sulfur atoms, making it distinct in reactivity and applications.
Dimethyl dicarbonate: Used as a preservative and sterilizing agent, differing significantly in its chemical behavior.
特性
CAS番号 |
51414-49-4 |
|---|---|
分子式 |
C13H20O6 |
分子量 |
272.29 g/mol |
IUPAC名 |
dimethyl 3,9-dioxoundecanedioate |
InChI |
InChI=1S/C13H20O6/c1-18-12(16)8-10(14)6-4-3-5-7-11(15)9-13(17)19-2/h3-9H2,1-2H3 |
InChIキー |
IECNUPXYNLHBSG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(=O)CCCCCC(=O)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


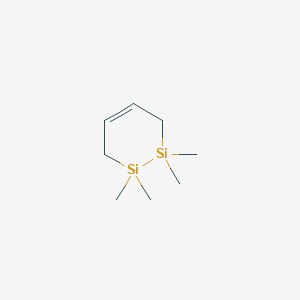
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
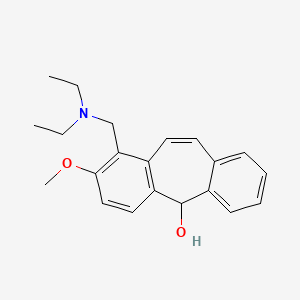
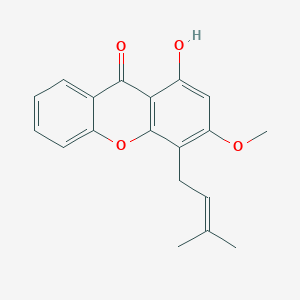
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
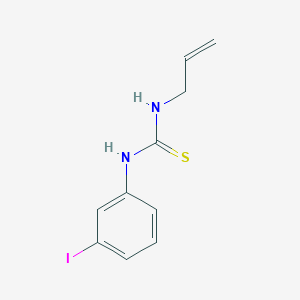
![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
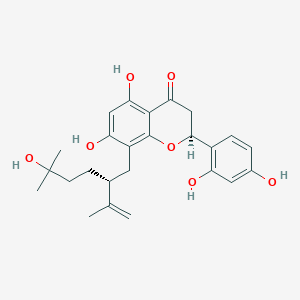
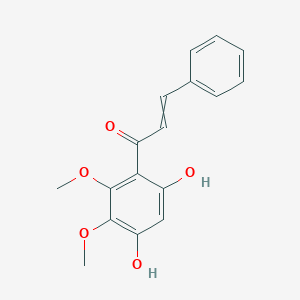


![N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14649651.png)
